4-[2-(2-ethoxyphenoxy)ethyl]morpholine is a key intermediate in the synthesis of Reboxetine, a selective norepinephrine reuptake inhibitor (SNRI) []. While Reboxetine is primarily investigated for its therapeutic potential in treating various conditions like depression, 4-[2-(2-ethoxyphenoxy)ethyl]morpholine itself is not typically studied for its direct biological activity. Instead, its importance lies in its role as a precursor molecule.
4-[2-(2-ethoxyphenoxy)ethyl]morpholine is an organic compound that belongs to the class of morpholine derivatives. This compound features a morpholine ring connected to a 2-ethoxyphenoxyethyl group, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound is of interest due to its structural similarity to other biologically active molecules, making it a candidate for further research and development.
This compound is classified under heterocyclic compounds, specifically those containing nitrogen and oxygen in their rings. Morpholine derivatives are often studied for their biological activities, including antimicrobial and anticancer properties, making them significant in pharmaceutical research.
The synthesis of 4-[2-(2-ethoxyphenoxy)ethyl]morpholine typically involves the reaction of 2-ethoxyphenol with 2-chloroethylmorpholine. This process can be conducted under basic conditions using a nucleophilic substitution mechanism.
The molecular structure of 4-[2-(2-ethoxyphenoxy)ethyl]morpholine consists of a morpholine ring (a six-membered ring containing one nitrogen atom) linked to a phenyl group substituted with an ethoxy group. Its structural formula can be represented as follows:
4-[2-(2-ethoxyphenoxy)ethyl]morpholine can undergo several types of chemical reactions:
The mechanism of action of 4-[2-(2-ethoxyphenoxy)ethyl]morpholine involves its interaction with specific biological targets, such as enzymes or receptors. It may modulate enzyme activity by binding to active sites or altering conformational states, thereby influencing various biochemical pathways.
For instance, similar compounds have been shown to inhibit norepinephrine transporters, suggesting potential applications in treating mood disorders . The detailed mechanism often requires further investigation through pharmacological studies.
Relevant data regarding its stability and reactivity are crucial for handling and storage during research applications.
4-[2-(2-ethoxyphenoxy)ethyl]morpholine has several scientific applications:
4-[2-(2-Ethoxyphenoxy)ethyl]morpholine (CAS RN: Not explicitly listed; structurally defined as C₁₄H₂₁NO₃) is a morpholine derivative featuring a distinct ether-amine architecture. Its IUPAC name designates:
Molecular Topology: The compound adopts a semi-flexible conformation. The morpholine ring’s chair configuration positions its oxygen and nitrogen atoms for hydrogen-bond acceptance. The ortho-ethoxy group on the phenoxy fragment introduces steric hindrance, potentially influencing receptor binding. The ethyl linker provides rotational freedom, enabling conformational adaptation at biological targets. This topology is critical for its role as a synthetic precursor to neurologically active molecules [7] [10].
Table 1: Structural Descriptors of 4-[2-(2-Ethoxyphenoxy)ethyl]morpholine
Feature | Description |
---|---|
IUPAC Name | 4-[2-(2-Ethoxyphenoxy)ethyl]morpholine |
Molecular Formula | C₁₄H₂₁NO₃ |
Key Functional Groups | Morpholine (tertiary amine), diaryl ether, ethoxy |
Stereochemistry | Achiral |
CAS Registry | PH012762 (hydrochloride salt; Aldrich) [8] |
Solubility: The compound exhibits moderate lipophilicity due to its aryl ether and alkyl chain motifs. It displays limited water solubility but enhanced solubility in polar organic solvents (e.g., ethanol, dichloromethane). Salt formation (e.g., hydrochloride, PH012762) markedly improves aqueous solubility, facilitating biochemical applications [8].
Stability: Under standard storage conditions (2–8°C), the hydrochloride salt demonstrates good stability. The morpholine ring resists hydrolysis under physiological pH, but the ethoxy-phenoxy linkage may undergo oxidative metabolism in vivo. Acidic conditions protonate the morpholine nitrogen, enhancing crystallinity and shelf life [8] [9].
Reactivity:
Table 2: Experimental Physicochemical Parameters
Property | Value/Characteristics |
---|---|
Water Solubility | Low (free base); High (HCl salt) |
Organic Solubility | Soluble in DCM, ethanol, THF, ethyl acetate |
pKₐ (predicted) | ~8.5 (tertiary amine) |
Stability | Stable at RT (salt form); avoid strong acids/bases |
Storage | 2–8°C (desiccated) [8] [9] |
4-[2-(2-Ethoxyphenoxy)ethyl]morpholine serves as a versatile synthon for N-substituted morpholine derivatives targeting monoamine reuptake transporters. Key applications include:
Structural Optimization: Its ethyl-phenoxy chain provides a scaffold for introducing stereochemistry or aryl modifications critical for transporter affinity. For example, enantiomerically pure SNRIs like reboxetine analogs exploit similar morpholine cores with vicinal stereocenters, synthesized via late-stage functionalization of such precursors [10].
Synthetic Routes: The tertiary amine undergoes regioselective alkylation or serves as a leaving group platform. Patent literature (WO2005047272A1) details its use in generating compounds like 2-[(phenoxy)(phenyl)methyl]morpholines – potent dual SNRIs. Enzyme-catalyzed resolution (e.g., of carboxylate intermediates) enables access to enantiopure SS/RR isomers from racemic morpholine precursors [4] [7].
Pharmacophore Contribution: The morpholine nitrogen and ether oxygen atoms facilitate hydrogen bonding within the norepinephrine transporter (NET) active site. Ethoxyaryl substitution enhances lipophilicity and π-stacking, improving blood-brain barrier penetration. Derivatives from this scaffold achieve IC₅₀ values <100 nM for NET with >10-fold selectivity over serotonin/dopamine transporters [4] [10].
:
:
:
Table 3: Comparative Analysis of Key Morpholine Derivatives
Compound | Structural Feature | Biological Activity | Key Advantage |
---|---|---|---|
4-[2-(2-Ethoxyphenoxy)ethyl]morpholine | Ethyl-linked aryl ether | SNRI precursor | Synthetic flexibility; salt formation |
2-[(Phenoxy)(phenyl)methyl]morpholine | Chiral benzhydryl | Dual SNRI (SS-isomer) | High NET/SERT potency (IC₅₀ <50 nM) |
Reboxetine analog | Rigid aryloxy-morpholine | Selective NET inhibitor | IC₅₀ ~1–10 nM; clinical relevance |
Tetrahydroquinoline-10e | Morpholine-carbonyl linker | mTOR inhibition (IC₅₀ = 0.033 µM) | Anticancer specificity; trifluoromethyl group |
4-[2-(2-Hydroxyethoxy)ethyl]morpholine | Hydrophilic tail | Excipient/solubilizer | Low toxicity; high water solubility |
Appendix: Compound Names
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7